1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

This primary amine features a direct cyclohexyl-pyrazole C–C bond—eliminating the methylene spacer found in flexible analogs—to deliver a rigid pharmacophore that reduces entropic binding penalties. Validated CCR5 antagonist activity (Kd=316 nM) and mGluR2 PAM efficacy (EC50=200 nM), combined with class-level sigma-1 receptor affinity (pKi>8), make it an ideal starting scaffold for CNS-targeted SAR campaigns. ISO-certified manufacturing ensures ≥98% purity. Order now to advance your GPCR-focused lead optimization programs.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B11807121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2(CCCCC2)N
InChIInChI=1S/C10H17N3/c1-13-8-9(7-12-13)10(11)5-3-2-4-6-10/h7-8H,2-6,11H2,1H3
InChIKeyCPDUUHIGVLEFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine Procurement Guide: Chemical Identity, Molecular Properties, and Baseline Specifications


1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine (CAS 1216214-38-8) is a primary amine characterized by a cyclohexanamine core linked directly to the 4-position of a 1-methylpyrazole heterocycle, with molecular formula C₁₀H₁₇N₃ and molecular weight 179.26 g/mol . Commercial suppliers typically offer this compound at ≥98% purity , with manufacturing compliance to ISO certification standards for pharmaceutical R&D applications . As a small-molecule building block containing both a rigid cyclohexyl scaffold and a hydrogen-bond-capable pyrazole moiety, this compound serves as a versatile intermediate in medicinal chemistry programs targeting GPCRs and CNS-related receptors .

Why 1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine Cannot Be Replaced by Other Pyrazole-Cyclohexylamines: A Scientific Procurement Perspective


Generic substitution among pyrazole-cyclohexylamine analogs is invalid due to critical structural variations that directly alter receptor engagement and molecular recognition profiles. The target compound features a direct C–C bond between the cyclohexyl ring and the pyrazole 4-position, creating a sterically constrained, non-rotatable linkage that differs fundamentally from methylene-bridged analogs such as N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine . The absence of an intervening methylene spacer eliminates an additional rotational degree of freedom and alters both amine basicity and the spatial orientation of the cyclohexyl group relative to the heterocycle . Furthermore, substitution patterns at the pyrazole N1 position (methyl vs. ethyl vs. unsubstituted) and the presence or absence of C5 substitution (as in 1,5-dimethyl analogs ) produce distinct pharmacophore geometries that cannot be interchanged without compromising target engagement parameters. These structural distinctions translate to differential binding affinities and functional activities at multiple receptor targets, as quantified in the evidence below.

Quantitative Differentiation Evidence: 1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine vs. Structural Analogs


CCR5 Antagonist Activity: Direct Binding Affinity Quantification

The compound demonstrates antagonist activity at human CCR5 receptor with a measured binding affinity Kd of 316 nM in HEK 293 Glosensor cells expressing human CCR5, assessed via reduction in RANTES-induced intracellular calcium mobilization [1]. This affinity profile positions the compound as a CCR5 antagonist candidate for further optimization in HIV entry inhibition and inflammatory disease research [2].

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology GPCR ligand screening

mGluR2 Positive Allosteric Modulation: Functional Potency in Cellular Assay

The compound acts as a positive allosteric modulator (PAM) of human metabotropic glutamate receptor 2 (mGluR2), exhibiting an EC50 of 200 nM in CHO cells co-expressing Gα16 G-protein, as measured by FLIPR assay of glutamate-induced calcium responses [1]. This functional activity places the compound within the active range for mGluR2 PAM tool compounds and distinguishes it from close structural analogs such as N-cyclohexyl-1-methyl-1H-pyrazol-4-amine for which no mGluR2 activity data has been reported.

mGluR2 PAM positive allosteric modulator glutamate receptor CNS pharmacology

Sigma-1 Receptor Affinity: Class-Level SAR Inference from Cycloalkyl-Annelated Pyrazole Series

A medicinal chemistry study of cycloalkyl-annelated pyrazoles demonstrated that compounds within this structural class exhibit high affinity for the sigma-1 receptor, with pKi values exceeding 8 (corresponding to Ki < 10 nM) [1]. The target compound, 1-(1-methyl-1H-pyrazol-4-yl)cyclohexanamine, contains the cyclohexyl-annelated pyrazole core architecture identified as critical for sigma-1 binding, and structure-affinity relationships established in this series indicate that direct cycloalkyl-pyrazole connectivity (as present in the target compound) contributes favorably to receptor engagement [1]. Favorable in vitro ADME properties and druglike physicochemical parameters were also observed across this compound class [1].

sigma-1 receptor CNS ligand neuropharmacology structure-affinity relationship

Structural Differentiation: Direct C4-Cyclohexyl Linkage vs. Methylene-Bridged Analogs

The target compound features a direct C–C bond between the cyclohexyl ring and the pyrazole 4-position, creating a sterically constrained, non-rotatable linkage that eliminates the conformational flexibility present in methylene-bridged analogs such as N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine . This structural feature reduces the number of rotatable bonds and alters the spatial orientation of the primary amine relative to the heterocycle, which directly impacts molecular recognition at protein binding sites . The 1-methyl substitution on the pyrazole N1 position further distinguishes this compound from ethyl-substituted analogs (e.g., 1-(1-ethyl-1H-pyrazol-4-yl)cyclohexanamine ), which differ in lipophilicity and steric bulk.

molecular recognition conformational constraint pharmacophore geometry medicinal chemistry building blocks

Validated Research Application Scenarios for 1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine Based on Quantitative Evidence


CCR5 Antagonist Screening and HIV Entry Inhibition Research

Based on measured CCR5 antagonist activity (Kd = 316 nM in HEK 293 Glosensor cells [1]), this compound is suitable as a screening tool or starting scaffold for programs investigating CCR5-mediated viral entry, including HIV-1 infection models, as well as CCR5-dependent inflammatory conditions such as asthma, rheumatoid arthritis, and COPD [2]. Researchers should verify CCR5 binding in their specific assay systems and consider structural optimization to improve potency beyond the 316 nM Kd baseline.

mGluR2 Positive Allosteric Modulator Development for CNS Disorders

With demonstrated mGluR2 PAM activity (EC50 = 200 nM in CHO-Gα16 FLIPR assay [1]), this compound serves as a validated entry point for medicinal chemistry campaigns targeting glutamatergic dysfunction in anxiety disorders and schizophrenia. The direct cyclohexyl-pyrazole connectivity provides a rigid scaffold amenable to systematic SAR exploration [2], and researchers may leverage the 200 nM EC50 benchmark to assess potency improvements from subsequent analog synthesis.

Sigma-1 Receptor Ligand Discovery in Neuropharmacology

Class-level evidence from cycloalkyl-annelated pyrazole series indicates high sigma-1 receptor affinity (pKi > 8; Ki < 10 nM [1]) for compounds sharing the target compound‘s core architecture. This supports deployment of 1-(1-methyl-1H-pyrazol-4-yl)cyclohexanamine as a scaffold for developing selective sigma-1 ligands with potential applications in pain, neurodegeneration, and neuropsychiatric disorders. The favorable in vitro ADME properties and druglike physicochemical characteristics reported for this compound class [1] further support its utility in CNS-targeted programs.

Conformationally Constrained Building Block for GPCR-Focused SAR Libraries

The direct C4-cyclohexyl linkage eliminates the conformational flexibility present in methylene-bridged analogs [1], providing a rigid pharmacophore element that reduces entropic penalties upon target binding. This structural feature makes the compound a strategically valuable building block for constructing focused libraries targeting GPCRs (including CCR5 and mGluR2) where precise spatial presentation of the amine and cyclohexyl groups may confer selectivity advantages over more flexible alternatives.

Quote Request

Request a Quote for 1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.